molecular formula C21H19NO4S B2736594 Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate CAS No. 418798-71-7

Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate

Cat. No.: B2736594
CAS No.: 418798-71-7
M. Wt: 381.45
InChI Key: JQMZLAQWAVMTDT-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate is an organic compound with the molecular formula C21H19NO4S It is a derivative of benzoic acid and contains a benzyl group, a phenylsulfonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The benzyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Derivatives with different functional groups replacing the benzyl or phenylsulfonyl groups

Scientific Research Applications

Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[phenylsulfonylamino]benzoate
  • Methyl 2-[benzylamino]benzoate
  • Methyl 2-[phenylamino]benzoate

Uniqueness

Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[benzenesulfonyl(benzyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-26-21(23)19-14-8-9-15-20(19)22(16-17-10-4-2-5-11-17)27(24,25)18-12-6-3-7-13-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMZLAQWAVMTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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